molecular formula C27H25FN2O3S B2595357 1-benzyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892786-23-1

1-benzyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2595357
CAS RN: 892786-23-1
M. Wt: 476.57
InChI Key: NFSVDVMCUDKVIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of BFPTQ is C27H25FN2O3S. It has an average mass of 476.562 Da and a monoisotopic mass of 476.156982 Da .

Scientific Research Applications

Antibacterial Activity and Synthesis A notable application of compounds structurally related to 1-benzyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one involves their synthesis and evaluation for antibacterial activity. For instance, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which share structural motifs with the compound , have been synthesized. These derivatives displayed significant in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, outperforming established antibiotics like clinafloxacin in some cases. This highlights the potential of such compounds in addressing antibiotic resistance (Asahina et al., 2008).

Fluorescent Chemosensors Another application area is the development of fluorescent chemosensors for metal ions. Compounds with the quinoline moiety have been utilized to create sensors that exhibit selectivity and sensitivity towards Zn(2+) ions over other cations in acetonitrile aqueous solution. These sensors' designs leverage the structural characteristics of quinolines for binding metal ions, enabling applications in environmental monitoring and biological imaging (Li et al., 2014).

Antitumor Agents Research has also been conducted on quinolinone derivatives as potential antitumor agents. Synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones have demonstrated potent anti-proliferative activity against various human cancer cell lines, including those resistant to normal cell lines. This suggests the therapeutic potential of these compounds in cancer treatment, with certain derivatives identified as promising candidates for clinical trials (Huang et al., 2013).

Catalysis and Polymerization Additionally, quinoline-based ligands have been applied in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. Aluminum complexes supported by pyrrole-based ligands, including those derived from quinoline, have shown to catalyze ε-caprolactone's polymerization efficiently. This underscores the utility of quinoline derivatives in polymer science, facilitating the development of biodegradable polymers (Qiao et al., 2011).

properties

IUPAC Name

1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O3S/c1-19-8-7-11-21(14-19)34(32,33)26-18-30(17-20-9-3-2-4-10-20)24-16-25(29-12-5-6-13-29)23(28)15-22(24)27(26)31/h2-4,7-11,14-16,18H,5-6,12-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSVDVMCUDKVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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